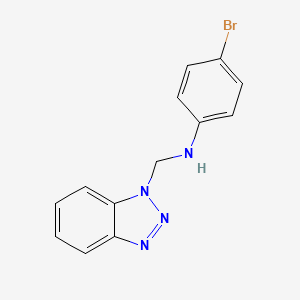

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline: is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in synthetic chemistry and their wide range of applications in various fields, including medicinal chemistry, material science, and industrial chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline typically involves the reaction of 4-bromoaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline can undergo nucleophilic substitution reactions where the benzotriazolyl group is replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

Substitution: Formation of substituted benzotriazole derivatives.

Oxidation: Formation of oxidized benzotriazole products.

Reduction: Formation of reduced amine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in drug development due to its ability to interact with biological targets. Key applications include:

- Antimicrobial Activity : Studies indicate that derivatives of benzotriazole exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline demonstrated inhibitory effects with Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

- Anticancer Potential : Research has suggested that benzotriazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or receptors, thus modulating critical biological pathways .

- Antiparasitic Properties : Recent studies have highlighted the effectiveness of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi, with significant growth inhibition observed at concentrations of 25 µg/mL .

Biochemical Research

This compound serves as a useful tool in biochemical assays:

- Enzyme Inhibition Studies : The compound's ability to inhibit certain enzymes makes it valuable for studying metabolic pathways. Its interaction with enzymes can provide insights into drug design and therapeutic interventions .

- Molecular Probes : Due to its stability and reactivity, it can be utilized as a probe in molecular biology studies, aiding in the understanding of complex biochemical processes .

Materials Science

The compound's unique properties extend to industrial applications:

- Polymer Chemistry : this compound is being explored as a building block for the synthesis of advanced materials, including polymers and coatings that require enhanced durability and resistance to degradation .

- Coatings and Additives : Its chemical structure allows for incorporation into coatings that provide protective features against environmental stressors, thereby extending the lifespan of materials used in various applications .

Case Studies

Several case studies illustrate the compound's applications:

- Antimicrobial Efficacy : A study conducted on various benzotriazole derivatives showed that this compound significantly inhibited bacterial growth across multiple strains, highlighting its potential as an antimicrobial agent .

- Cancer Cell Apoptosis : Research involving cell lines treated with benzotriazole derivatives demonstrated a marked increase in apoptosis rates, suggesting that these compounds could be further developed into anticancer therapies .

- Polymer Development : In materials science research, this compound was incorporated into polymer matrices, resulting in enhanced mechanical properties and resistance to environmental degradation .

Mecanismo De Acción

The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound can also penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways.

Comparación Con Compuestos Similares

- N-(1H-Benzotriazol-1-ylmethyl)benzamide

- N-(1H-Benzotriazol-1-ylmethyl)formamide

Comparison:

- N-(1H-Benzotriazol-1-ylmethyl)benzamide: This compound has a benzamide group instead of a bromoaniline group. It is used in similar applications but may have different reactivity and biological activity due to the presence of the amide group.

- N-(1H-Benzotriazol-1-ylmethyl)formamide: This compound has a formamide group and is used in proteomics research. It has different physical and chemical properties compared to N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline.

Uniqueness: this compound is unique due to the presence of the bromoaniline group, which imparts distinct reactivity and potential biological activity. The combination of the benzotriazole and bromoaniline moieties makes it a versatile compound for various applications in research and industry.

Actividad Biológica

N-(1H-benzotriazol-1-ylmethyl)-4-bromoaniline is a compound belonging to the benzotriazole family, which has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzotriazole moiety linked to a 4-bromoaniline structure. This configuration imparts unique chemical properties that influence its biological activity. The presence of the bromine atom enhances its reactivity, making it a valuable candidate for various biological applications.

Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (ppm) |

|---|---|---|

| Bacillus subtilis | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas fluorescens | 10 | 100 |

| Xanthomonas campestris | 14 | 100 |

The compound demonstrated comparable efficacy to standard antibiotics like streptomycin at certain concentrations, suggesting its potential as an alternative antimicrobial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has been found to inhibit the proliferation of cancer cell lines through several mechanisms, including:

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, preventing cancer cells from dividing.

In vitro studies have shown that treatment with this compound leads to a significant reduction in cell viability in breast and prostate cancer cell lines .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as helicases in viral replication. For instance, derivatives have shown inhibitory effects against helicases associated with hepatitis C virus (HCV) and other flaviviruses .

- Molecular Interactions : The benzotriazole moiety participates in π-π stacking interactions and hydrogen bonding with target proteins, which can alter their activity and function .

Study on Antiviral Activity

A study evaluated the antiviral effects of this compound against various RNA viruses. The results indicated that the compound exhibited substantial antiviral activity, particularly against HCV, with an IC50 value around 6.5 µM when DNA was used as a substrate .

Research on Antiparasitic Effects

Another investigation focused on the antiparasitic properties of benzotriazole derivatives. This compound was tested against Trypanosoma cruzi, showing dose-dependent growth inhibition in epimastigote forms . At a concentration of 50 μg/mL, there was a notable reduction in parasite numbers.

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-bromoaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHCWGNSLRURNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.